2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol
Overview
Description
2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities . This compound is characterized by a piperidine ring substituted with a benzyl group and a propyl group, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The benzyl and propyl groups are introduced through substitution reactions. For instance, benzyl chloride and propyl bromide can be used as reagents.
Introduction of the Ethanol Moiety: The ethanol group is introduced through nucleophilic substitution reactions involving ethanol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield benzyl-(1-propylpiperidin-4-yl)acetaldehyde or benzyl-(1-propylpiperidin-4-yl)acetic acid .
Scientific Research Applications
2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with neurotransmitter receptors, enzymes, and other proteins. These interactions can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[Benzylpiperidin-4-yl)amino]ethanol: Lacks the propyl group, which may affect its biological activity.
2-[Propylpiperidin-4-yl)amino]ethanol: Lacks the benzyl group, which may influence its interactions with molecular targets.
Uniqueness
2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol is unique due to the presence of both benzyl and propyl groups, which can enhance its biological activity and selectivity compared to similar compounds. The combination of these groups allows for more diverse interactions with biological targets, potentially leading to more potent and selective effects .
Properties
IUPAC Name |
2-[benzyl-(1-propylpiperidin-4-yl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-10-18-11-8-17(9-12-18)19(13-14-20)15-16-6-4-3-5-7-16/h3-7,17,20H,2,8-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUMZNBDNPGLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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